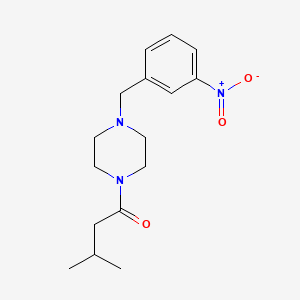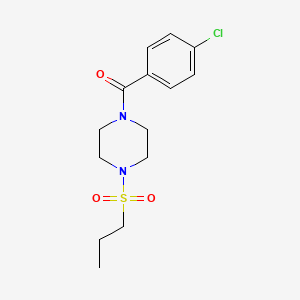![molecular formula C14H10ClN3O B5880849 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have suggested that it may function by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also act by inducing apoptosis or programmed cell death in cancer cells. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. In addition, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined, making it easy to study. It has also been found to be relatively stable under a range of conditions, which makes it suitable for use in various assays. However, there are also some limitations to its use. For example, it may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is to further explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is to study its mechanism of action in more detail, to better understand how it functions at the molecular level. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be conducted to investigate the potential side effects and toxicity of this compound, to ensure its safety for use in humans.
合成法
The synthesis of 2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported in several studies. One of the common methods involves the reaction of 4-chlorobenzyl hydrazine with 2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with thionyl chloride and potassium hydroxide to obtain the final compound. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
科学的研究の応用
2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific fields. One of the significant areas of research is in the field of medicinal chemistry. Studies have shown that this compound has antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to be effective against certain types of cancer cells, including breast cancer and lung cancer. In addition, this compound has been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-4-10(5-7-11)9-13-17-14(18-19-13)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDGAPVUSRIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)




![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)